

L-368,899: A Technical Guide to its Central Nervous System Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR). [1][2] Originally developed for the management of preterm labor, its ability to cross the bloodbrain barrier and selectively block central OTRs has made it an invaluable tool in neuroscience research.[3][4] This guide provides a comprehensive overview of the central nervous system (CNS) effects of **L-368,899**, focusing on its pharmacological profile, experimental applications, and the underlying signaling pathways it modulates.

Pharmacological Profile

L-368,899 exhibits high affinity and selectivity for the oxytocin receptor. Its non-peptide nature allows for oral bioavailability and penetration into the CNS, where it accumulates in limbic areas.[3]

Binding Affinity and Selectivity

L-368,899 demonstrates a strong binding affinity for the oxytocin receptor, with a notably high selectivity over the structurally related vasopressin 1a (V1a) and V2 receptors.[5] This selectivity is crucial for isolating the effects of oxytocin signaling in the CNS.

Table 1: Binding Affinity and Selectivity of L-368,899



Species	Receptor	Tissue/Prep aration	Binding Affinity (IC50/Ki, nM)	Selectivity (Fold vs. OTR)	Reference
Rat	Oxytocin	Uterus	8.9 (IC50)	-	[1]
Mammary	8.9 ± 0.5 (Ki)	-	[5]		
Vasopressin V1a	Liver	110 ± 13 (Ki)	12.4 - 30.6	[5]	
Vasopressin V2	Kidney	570 (IC50)	>64		_
Human	Oxytocin	Uterus (cloned)	7.6 ± 1.8 (Ki)	-	[5]
Uterus	13 ± 1 (Ki)	-	[5]		
Uterus	26 (IC50)	-	[1]	_	
Vasopressin V1a	Liver	180 ± 23 (Ki)	13.8 - 23.7	[5]	
Macaque	Oxytocin	Uterus	20 ± 1 (Ki)	-	[5]
Vasopressin V1a	Liver	170 ± 30 (Ki)	8.5	[5]	
Coyote	Oxytocin	Brain	12.4 ± 3.4 (Ki)	-	[5]
Vasopressin V1a	Brain	512 ± 117 (Ki)	41.2	[5]	

Pharmacokinetics

Pharmacokinetic studies in various animal models have demonstrated that **L-368,899** is rapidly absorbed and can penetrate the central nervous system.

Table 2: Pharmacokinetic Parameters of L-368,899



Species	Dose & Route	Tmax	Cmax	t1/2	Bioavail ability	CNS Penetrat ion	Referen ce
Rat	5 mg/kg (oral)	<1 hr	-	~2 hr	14-18%	Yes	[1][6]
25 mg/kg (oral)	<1 hr	-	-	17-41%	Yes	[1][6]	
Dog	5 mg/kg (oral)	<1 hr	-	~2 hr	17%	-	[6]
33 mg/kg (oral)	1-4 hr	-	-	41%	-	[6]	
Rhesus Monkey	1 mg/kg (IV)	-	-	-	-	Accumul ates in hypothal amus, septum, orbitofron tal cortex, amygdal a, and hippoca mpus.	[7][8]
Coyote	3 mg/kg (IM)	15-30 min (CSF)	-	-	-	Peaks in CSF at 15-30 minutes and returns to baseline by 45 minutes.	[5][9]



Central Nervous System Effects

By antagonizing central oxytocin receptors, **L-368,899** has been shown to modulate a range of behaviors, including social interaction, anxiety, and memory formation.

Social Behavior

Oxytocin is a key regulator of social behaviors.[10] Studies using **L-368,899** have been instrumental in elucidating the role of endogenous oxytocin in social motivation and interaction.

- Social Approach and Interaction: Systemic or site-specific administration of L-368,899 into
 the nucleus accumbens has been shown to reduce social approach in both male and female
 California mice.[11][12] In rhesus monkeys, intravenous administration of L-368,899 reduced
 or eliminated interest in infants and sexual behavior.[7][8] In adolescent male rats subjected
 to social instability stress, L-368,899 treatment led to greater social avoidance.[13]
- Social Rank: Studies in male mice suggest that while oxytocin receptor expression may be
 correlated with social rank, administration of L-368,899 did not affect social dominance in
 first-rank mice, indicating that oxytocin may not be critical for maintaining dominant behavior.
 [14][15]

Anxiety and Stress

The oxytocin system is implicated in the regulation of anxiety and the stress response.[16][17] **L-368,899** has been used to investigate the anxiolytic effects of oxytocin.

- In female California mice exposed to social defeat stress, a single systemic dose of L368,899 increased social approach, suggesting a reduction in social anxiety.[11] Conversely,
 in unstressed males, it decreased social approach.[11]
- The protective effects of intranasal oxytocin against stress-induced impairments in hippocampal long-term potentiation (LTP) and spatial memory in rats were blocked by pretreatment with L-368,899.[18][19]

Learning and Memory

Oxytocin receptors are present in brain regions critical for learning and memory, such as the hippocampus and amygdala.[20][21]



- L-368,899 has been shown to block the protective effects of oxytocin on hippocampal spatial memory in stressed rats.[18][19]
- In the lateral amygdala, oxytocin enhances inhibitory synaptic transmission, which can block
 the induction of long-term potentiation, a cellular correlate of memory formation.[21]
 Antagonism of these receptors by L-368,899 would be expected to reverse this effect.

Experimental Protocols

The following sections outline generalized methodologies for key experiments involving **L-368,899**, synthesized from multiple cited studies.

Behavioral Pharmacology in Rodents

This protocol describes a typical experiment to assess the effects of **L-368,899** on social behavior in mice.

Workflow: Rodent Behavioral Study



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A typical workflow for a rodent behavioral study with **L-368,899**.

Protocol:

 Animals: Male or female mice are group-housed and acclimated to the vivarium for at least one week prior to the experiment.



- Drug Preparation: L-368,899 is dissolved in a vehicle solution (e.g., sterile saline). Doses typically range from 1 to 5 mg/kg.[11]
- Administration: Mice receive an intraperitoneal (IP) injection of either L-368,899 or vehicle 30 minutes before behavioral testing.[11]
- Behavioral Testing: The social interaction test is conducted in a novel arena. The test subject
 is placed in the arena with an unfamiliar conspecific. The duration of social behaviors (e.g.,
 sniffing, grooming) is recorded for a set period.
- Data Analysis: Videos of the behavioral sessions are scored by a trained observer blind to the experimental conditions. The data are then analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of L-368,899 and vehicle.

Pharmacokinetic Study in Canids

This protocol outlines a study to determine the concentration of **L-368,899** in the central nervous system after peripheral administration in coyotes.[5][9]

Workflow: Pharmacokinetic Study



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A workflow for a pharmacokinetic study of **L-368,899**.

Protocol:

Animals: Captive adult coyotes are used for the study.



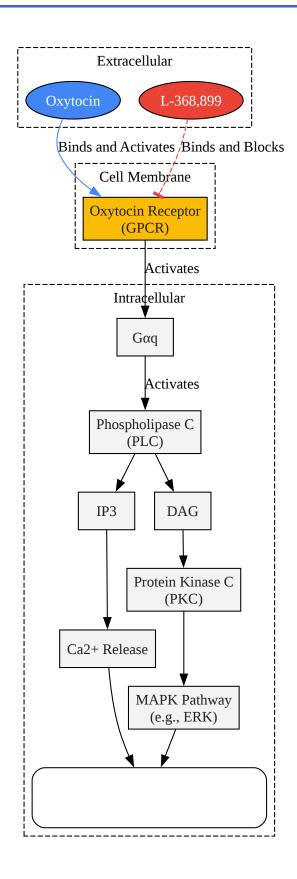
- Drug Administration: L-368,899 (e.g., 3 mg/kg) is administered via intramuscular (IM) injection.[5]
- Sample Collection: Paired cerebrospinal fluid (CSF) and blood samples are collected at multiple time points over a 90-minute period.[5][9]
- Sample Analysis: The concentration of L-368,899 in the plasma and CSF is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The pharmacokinetic parameters, such as Tmax, Cmax, and half-life, are determined from the concentration-time data.

Signaling Pathways

L-368,899 exerts its effects by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR). The oxytocin receptor can couple to different G-proteins, primarily G α q, leading to the activation of various intracellular signaling cascades.[17][22]

Signaling Pathway: Oxytocin Receptor Antagonism





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